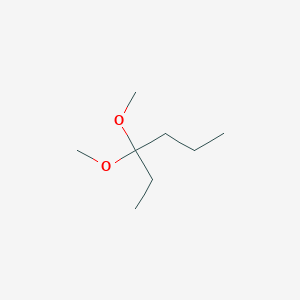

3,3-Dimethoxyhexane

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxyhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-5-7-8(6-2,9-3)10-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKSUAPFGPQISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340936 | |

| Record name | 3,3-Dimethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116549-34-9 | |

| Record name | 3,3-Dimethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethoxyhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

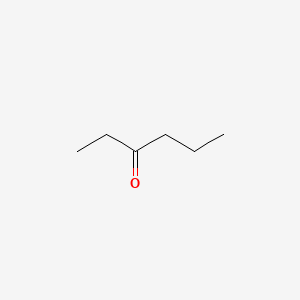

3,3-Dimethoxyhexane is an organic compound classified as a ketal. Specifically, it is the dimethyl ketal of 3-hexanone (B147009). Ketal functional groups are important in organic synthesis, often serving as protecting groups for ketones and aldehydes. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its spectroscopic data. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for understanding the behavior of the compound in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C8H18O2 | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 116549-34-9 | [1] |

| Canonical SMILES | CCCC(CC)(OC)OC | [1] |

| InChI Key | KYKSUAPFGPQISC-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 2.1 | [1] |

| GHS Classification | Flammable liquid and vapor (H226) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analogous reactions found in the literature.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed ketalization of 3-hexanone with methanol (B129727), using trimethyl orthoformate as a water scavenger to drive the reaction to completion.

Reaction:

3-Hexanone + 2 CH3OH ⇌ this compound + H2O

Materials:

-

3-Hexanone

-

Methanol (dry)

-

Trimethyl orthoformate

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid[2])

-

Inert solvent (e.g., dichloromethane (B109758) or toluene)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (argon or nitrogen), add 3-hexanone (1 equivalent).

-

Add dry methanol (10 equivalents) and trimethyl orthoformate (2.2 equivalents) to the flask.[2]

-

Add a catalytic amount of an anhydrous acid catalyst (e.g., 0.02 equivalents of p-toluenesulfonic acid).

-

The reaction mixture is stirred at reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2]

-

The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: Chloroform-d (CDCl3).

-

Procedure: A small amount of the purified this compound is dissolved in CDCl3. The spectrum is acquired at room temperature.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer.

-

Solvent: Chloroform-d (CDCl3).

-

Procedure: A concentrated solution of the purified this compound in CDCl3 is prepared. The spectrum is acquired at room temperature with proton decoupling.

-

-

Instrument: A standard GC-MS system.

-

Column: A nonpolar capillary column (e.g., HP-5MS).[3]

-

Carrier Gas: Helium at a constant flow rate.[3]

-

Injection: A small volume of a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected in splitless mode.[3]

-

Oven Program: The temperature program should start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.[3]

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: A thin film of the neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[4][5]

-

Procedure: A background spectrum of the clean plates or ATR crystal is recorded first. The sample is then applied, and the spectrum is recorded. The background is automatically subtracted from the sample spectrum.[5]

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl3) | δ (ppm): 3.15 (s, 6H, -OCH3), 1.54 (m, 4H, -CH2-), 1.25 (m, 2H, -CH2-), 0.92 (t, 3H, -CH3), 0.82 (t, 3H, -CH3) | |

| ¹³C NMR | Data not explicitly found for this compound. | |

| Mass Spectrometry (GC-MS) | Major m/z peaks: 103, 115, 117 | [1] |

| Infrared (IR) Spectroscopy | Data for vapor phase IR is available but specific peak assignments are not provided in the search results. | [1] |

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding any signaling pathways or specific biological activities associated with this compound. Further research in this area is required to elucidate any potential pharmacological or toxicological effects.

Conclusion

This technical guide provides a consolidated resource on the chemical properties, synthesis, and analysis of this compound. The provided experimental protocols offer a starting point for the preparation and characterization of this compound in a laboratory setting. The absence of data on its biological activity highlights an area for future investigation, which could be of interest to researchers in drug discovery and development.

References

- 1. This compound | C8H18O2 | CID 568629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. GC-MS analysis, comprehensive biological profiling, molecular docking and ADMET studies of Ficus vasta Forssk. n-hexane extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,3-Dimethoxyhexane

CAS Number: 116549-34-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethoxyhexane, a ketal of significant interest in synthetic organic chemistry. Due to the limited availability of direct experimental data, this document combines reported physicochemical properties, general synthetic methodologies, predicted spectroscopic data, and an analysis of the expected reactivity and potential, yet currently unexplored, biological relevance of this compound. The information is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, highlighting areas for future investigation.

Physicochemical Properties

This compound, also known as 3-hexanone (B147009) dimethyl ketal, is a flammable liquid.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical databases. While some properties are experimentally determined, others are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₂ | PubChem[1] |

| Molecular Weight | 146.23 g/mol | PubChem[1] |

| Boiling Point | 161.0 ± 8.0 °C (Predicted) | ChemicalBook |

| Density | 0.87 g/cm³ | ChemicalBook |

| Refractive Index | 1.4080 - 1.4100 | ChemicalBook |

| XLogP3-AA (Predicted) | 2.1 | PubChem[1] |

| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the acid-catalyzed ketalization of 3-hexanone with methanol. This reaction is a standard method for the protection of ketone functionalities in organic synthesis.[2][3]

General Experimental Protocol: Acid-Catalyzed Ketalization

This protocol is a generalized procedure based on established methods for the formation of dimethyl ketals.[2][4]

Materials:

-

3-Hexanone

-

Methanol (anhydrous)

-

Trimethyl orthoformate (optional, as a dehydrating agent)[4]

-

Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)[2][5]

-

Anhydrous sodium bicarbonate or other suitable base for neutralization

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

To a stirred solution of 3-hexanone in excess anhydrous methanol, a catalytic amount of a strong acid (e.g., 0.1 mol% HCl) is added.[2] To drive the equilibrium towards the product, a dehydrating agent such as trimethyl orthoformate can be included.[4]

-

The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, the reaction is quenched by the addition of a mild base, such as sodium bicarbonate, to neutralize the acid catalyst.

-

The mixture is then concentrated under reduced pressure to remove the excess methanol.

-

The residue is partitioned between water and an organic solvent.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

-

The solvent is removed in vacuo, and the crude product can be purified by distillation to yield this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. The following sections provide available experimental data and predicted spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum for this compound is available on PubChem.[1] The predicted chemical shifts are consistent with the structure, showing signals for the two equivalent methoxy (B1213986) carbons, the quaternary carbon of the ketal, and the carbons of the propyl and ethyl chains.

-

-

A singlet for the six equivalent protons of the two methoxy groups.

-

Multiplets for the methylene (B1212753) and methyl protons of the ethyl and propyl chains.

-

Mass Spectrometry (MS)

An experimental mass spectrum with detailed fragmentation analysis for this compound is not publicly available. The fragmentation of aliphatic ketals under electron ionization (EI) typically involves cleavage of the C-C bonds alpha to the oxygen atoms and loss of alkoxy groups.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (146.23 g/mol ) may be observed, though it might be weak.

-

Major Fragments: Fragmentation would likely involve the loss of a methoxy radical (•OCH₃, M-31) or an ethyl radical (•CH₂CH₃, M-29), or a propyl radical (•CH₂CH₂CH₃, M-43) leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. The expected characteristic absorption bands for a ketal would include:

-

C-H stretching: Around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-O stretching: Strong bands in the region of 1050-1150 cm⁻¹ characteristic of the C-O-C linkages of the ketal group.

-

The absence of a strong carbonyl (C=O) stretching band around 1715 cm⁻¹ would confirm the conversion of the ketone to the ketal.

Caption: General workflow for spectroscopic characterization.

Reactivity and Potential Applications

Reactivity

The primary reactivity of this compound is centered around the ketal functional group.

-

Hydrolysis: Ketals are stable under basic and neutral conditions but are readily hydrolyzed back to the parent ketone (3-hexanone) and alcohol (methanol) in the presence of aqueous acid.[6][7] The rate of hydrolysis is dependent on the pH of the solution.[6] This lability in acidic environments is a key feature of their use as protecting groups.

Potential Applications in Organic Synthesis

The main application of this compound is as a protecting group for the ketone functionality of 3-hexanone. By converting the ketone to the ketal, the carbonyl group is rendered unreactive towards nucleophiles and bases, allowing for chemical transformations to be carried out on other parts of a molecule. The ketone can then be deprotected under mild acidic conditions.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways.

General Considerations for Aliphatic Ketals

-

Metabolism: In general, aliphatic acetals and ketals are expected to undergo acid-catalyzed hydrolysis in the acidic environment of the stomach to their constituent aldehydes or ketones and alcohols.[8] Therefore, the in vivo biological effects would likely be attributable to the hydrolysis products, 3-hexanone and methanol.

-

Toxicology: The toxicology of short-chain aliphatic ethers and ketals is not extensively studied as a class. Any toxicological assessment would need to consider the toxicity of its hydrolysis products.

Given the lack of data, the potential for this compound to interact with biological systems or modulate signaling pathways remains an open area for research.

Conclusion

This compound is a simple aliphatic ketal with well-understood, albeit not extensively documented, chemical properties. Its synthesis follows standard procedures for ketal formation, and its reactivity is dominated by its function as a protecting group. While physicochemical data is available, detailed experimental spectroscopic and biological activity data are lacking. This guide provides a summary of the current knowledge and highlights the need for further experimental investigation to fully characterize this compound and explore its potential applications, particularly in the context of medicinal chemistry and drug development.

Caption: Hypothetical biological fate of this compound.

References

- 1. This compound | C8H18O2 | CID 568629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]

An In-depth Technical Guide to the Molecular Structure of 3,3-Dimethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,3-Dimethoxyhexane, a valuable acetal (B89532) in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Physical Properties

This compound is a chemical compound with the IUPAC name this compound. It is classified as a ketal, formed from the reaction of 3-hexanone (B147009) and methanol (B129727).

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H18O2[1] |

| Molecular Weight | 146.23 g/mol [1] |

| CAS Number | 116549-34-9[1] |

| InChI Key | KYKSUAPFGPQISC-UHFFFAOYSA-N[1] |

| SMILES | CCCC(CC)(OC)OC[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 161.0 ± 8.0 °C (Predicted) | [2] |

| Density | 0.87 g/cm³ | [2] |

| Refractive Index | 1.4080 - 1.4100 | [2] |

Molecular Structure

The molecular structure of this compound consists of a six-carbon hexane (B92381) chain with two methoxy (B1213986) groups (-OCH3) attached to the third carbon atom. This structure results from the protection of the ketone functional group of 3-hexanone.

Caption: 2D molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound is the acid-catalyzed ketalization of 3-hexanone with methanol. The use of trimethyl orthoformate as a dehydrating agent drives the equilibrium towards the product.[3]

Reaction Scheme:

Caption: Synthesis of this compound from 3-hexanone.

Experimental Procedure (Adapted from a general method[4]):

-

To a solution of 3-hexanone (1 equivalent) in methanol (10-20 equivalents), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or anhydrous HCl, ~0.01 equivalents).

-

Add trimethyl orthoformate (1.2 equivalents) to the mixture to act as a water scavenger.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a weak base (e.g., triethylamine (B128534) or sodium bicarbonate).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. The two methoxy groups will give a singlet, while the protons on the hexane chain will exhibit characteristic multiplets due to spin-spin coupling.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the carbon of the methoxy groups, the quaternary carbon at the 3-position, and the other carbons of the hexane chain. A link to the 13C NMR spectrum can be found on PubChem.[1]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is available on PubChem.[1] The fragmentation pattern of acetals often involves the cleavage of the C-O bonds and the bonds adjacent to the quaternary carbon.

Table 3: Spectroscopic Data for this compound

| Technique | Data Source |

| 13C NMR | PubChem CID: 568629[1] |

| Mass Spectrometry (GC-MS) | PubChem CID: 568629[1] |

| Infrared (IR) Spectroscopy | PubChem CID: 568629[1] |

Logical Relationships in Synthesis

The synthesis of this compound is a classic example of the protection of a carbonyl group. This strategy is fundamental in multi-step organic synthesis where the ketone functionality needs to be masked to prevent unwanted side reactions.

Caption: Logical workflow for the use of this compound in a multi-step synthesis.

This guide provides a foundational understanding of this compound for its application in research and development. For more detailed information, please refer to the cited resources.

References

An In-depth Technical Guide to 3,3-Dimethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethoxyhexane, a saturated acyclic ether. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic data. As a dimethyl ketal of 3-hexanone (B147009), its primary role in a research and development setting is as a protecting group for the ketone functionality. This guide serves as a technical resource for chemists and drug development professionals who may utilize this compound in complex organic syntheses.

Chemical Identity and Physicochemical Properties

This compound is systematically named in accordance with IUPAC nomenclature. Its structure consists of a hexane (B92381) backbone with two methoxy (B1213986) groups attached to the third carbon atom. One of its common synonyms, 3-hexanone dimethyl ketal, reveals its origin as a derivative of 3-hexanone.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonym | 3-Hexanone dimethyl ketal | [1] |

| CAS Number | 116549-34-9 | [1] |

| Molecular Formula | C8H18O2 | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| Canonical SMILES | CCCC(CC)(OC)OC | [1] |

| InChIKey | KYKSUAPFGPQISC-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed ketalization of 3-hexanone. This reaction involves the nucleophilic addition of two equivalents of methanol (B129727) to the carbonyl carbon of 3-hexanone. To drive the equilibrium towards the formation of the ketal, a dehydrating agent, such as trimethyl orthoformate, is typically employed to remove the water formed during the reaction.

Experimental Protocol: Acid-Catalyzed Ketalization of 3-Hexanone

This protocol is based on established methods for the formation of dimethyl ketals from ketones.

Materials:

-

3-Hexanone

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., HCl in methanol)

-

Anhydrous sodium bicarbonate (NaHCO3) or other suitable base for quenching

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hexanone (1 equivalent).

-

Addition of Reagents: Add anhydrous methanol (a significant excess, can be used as the solvent) and trimethyl orthoformate (1.2-1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

-

Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (3-hexanone) is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (or another suitable organic solvent) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.15 | s | 6H | -OCH₃ |

| ~1.55 | q | 4H | -CH₂- (adjacent to C(OCH₃)₂) |

| ~0.90 | t | 6H | -CH₃ (of ethyl and propyl groups) |

| ~1.40 | m | 2H | -CH₂- (of propyl group) |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~100 | C-3 (ketal carbon) |

| ~48 | -OCH₃ |

| ~35 | C-2 and C-4 |

| ~17 | C-5 |

| ~14 | C-1 and C-6 |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 115 | High | [M - OCH₃]⁺ |

| 103 | High | [M - C₂H₅O]⁺ or [M - C₃H₇]⁺ |

| 87 | Moderate | [M - C₄H₉]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 43 | High | [C₃H₇]⁺ |

Table 5: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

| 1150-1050 | Strong | C-O stretch (ether) |

Applications

As of the current literature, this compound does not have specific, large-scale industrial or pharmaceutical applications in its own right. Its primary utility is within the realm of organic synthesis, where it serves as a protected form of 3-hexanone. The ketal functional group is stable under basic and nucleophilic conditions, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl group. The ketone can be readily deprotected under acidic aqueous conditions.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a straightforward chemical compound with well-defined properties and a clear synthetic route from 3-hexanone. While it may not be a compound of direct biological or industrial significance, its role as a protecting group for a ketone is a fundamental concept in organic synthesis. This guide provides the essential technical information for researchers who may need to prepare or handle this compound in a laboratory setting. The provided experimental protocol and spectroscopic data serve as a valuable resource for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Synthesis of 3,3-Dimethoxyhexane from 3-Hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethoxyhexane from 3-hexanone (B147009). The core of this process is the acid-catalyzed ketalization of a ketone, a fundamental reaction in organic chemistry for the protection of carbonyl groups. This document details the reaction mechanism, experimental protocols, and the physicochemical and spectroscopic properties of the resulting ketal.

Introduction

The conversion of ketones to their corresponding dimethyl ketals is a crucial transformation in multi-step organic synthesis. This process, known as ketalization, protects the carbonyl group from reacting with nucleophiles or under basic conditions. The resulting this compound is a stable compound that can be readily converted back to 3-hexanone under acidic aqueous conditions, making it an effective protecting group strategy. The synthesis is typically achieved by reacting 3-hexanone with an excess of methanol (B129727) in the presence of an acid catalyst, or more efficiently, by using trimethyl orthoformate, which serves as both a source of the methoxy (B1213986) groups and a water scavenger, driving the reaction equilibrium towards the product.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 3-hexanone is an acid-catalyzed nucleophilic addition reaction. The mechanism involves the protonation of the carbonyl oxygen of 3-hexanone, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of methanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule generates a resonance-stabilized oxonium ion. Finally, a second molecule of methanol attacks the oxonium ion, and after deprotonation, the this compound is formed. The overall process is reversible, and the removal of water is essential to drive the reaction to completion.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂ | |

| Molecular Weight | 146.23 g/mol | |

| CAS Number | 116549-34-9 | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 161.0 ± 8.0 °C (predicted) | |

| Density | 0.87 g/cm³ (predicted) | |

| Refractive Index | 1.4080-1.4100 (predicted) |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, predicted) | δ 3.15 (s, 6H, -OCH₃), 1.60 (q, 4H, -CH₂-), 0.90 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 103.0 (C-3), 48.5 (-OCH₃), 35.0 (C-2, C-4), 17.0 (C-5), 8.0 (C-1, C-6) |

| IR (neat, cm⁻¹) | 2960 (C-H, sp³), 1150, 1050 (C-O, stretch) |

| Mass Spec. (EI, m/z) | 115 ([M-OCH₃]⁺), 103, 87, 59 |

Experimental Protocols

The following protocol is an adapted general procedure for the synthesis of dimethyl ketals from aliphatic ketones using trimethyl orthoformate and an acid catalyst.

Materials and Equipment

-

3-Hexanone (≥98%)

-

Trimethyl orthoformate (≥98%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (≥98%)

-

Anhydrous methanol

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Synthetic Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hexanone (10.0 g, 0.1 mol), trimethyl orthoformate (12.7 g, 0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%). Add 100 mL of anhydrous methanol to the flask.

-

Reaction: The reaction mixture is stirred and heated to reflux (approximately 65 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the careful addition of anhydrous sodium bicarbonate until the cessation of gas evolution.

-

Isolation: The mixture is filtered to remove the solid sodium bicarbonate and the salt byproducts. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the excess methanol and other volatile components.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

3-Hexanone, methanol, and diethyl ether are flammable. Keep away from open flames and hot surfaces.

-

p-Toluenesulfonic acid is corrosive and should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 3-hexanone is a straightforward and efficient method for the protection of the ketone functionality. The use of trimethyl orthoformate is particularly advantageous as it drives the reaction to completion by acting as a water scavenger. The detailed protocol and data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the successful preparation and characterization of this useful ketal.

3,3-Dimethoxyhexane as a protecting group for ketones

An In-depth Technical Guide to the Application of 3,3-Dimethoxyhexane as a Protecting Group for Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high selectivity.[1][2] Protecting groups serve as temporary modifications to reactive functional groups, shielding them from unwanted reactions while other parts of a molecule are manipulated.[2] Among the most crucial functional groups requiring protection are ketones, due to their susceptibility to nucleophilic attack.[2]

This technical guide provides a comprehensive overview of the use of this compound, an acyclic ketal, as a protecting group for ketones. While specific literature on this compound for this purpose is not abundant, this document extrapolates from the well-established principles of acyclic ketal chemistry to offer a detailed guide for its application. Acetal and ketal protections are widely employed due to their stability in neutral to strongly basic conditions and their reliable cleavage under acidic conditions.[3][4][5][6]

Core Concepts of Ketal Protecting Groups

Ketals are formed by the reaction of a ketone with two equivalents of an alcohol in the presence of an acid catalyst.[5] This reaction is reversible and driven to completion by the removal of water, often accomplished using a Dean-Stark apparatus.[2][7] The resulting ketal is stable to a wide range of reagents, including organometallics, hydrides, and strong bases, making it an effective shield for the carbonyl group.[6][8] Deprotection is readily achieved through acid-catalyzed hydrolysis, regenerating the original ketone.[4][8]

Synthesis of this compound

While not extensively documented as a protecting group itself, this compound can be synthesized from 3-hexanone (B147009) and methanol (B129727). The reaction is an equilibrium process and requires an acid catalyst and a method for water removal to drive the formation of the ketal product.

Reaction: 3-Hexanone + 2 CH₃OH ⇌ this compound + H₂O

Mechanism of Ketone Protection

The formation of a ketal from a ketone and an alcohol under acidic conditions proceeds through a well-defined mechanism. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by the alcohol to form a hemiketal. Subsequent protonation of the hydroxyl group of the hemiketal and elimination of a water molecule yields a resonance-stabilized oxonium ion. A second molecule of the alcohol then attacks this electrophilic species, and subsequent deprotonation gives the final ketal product.

Caption: Acid-catalyzed mechanism for the formation of a dimethoxy ketal.

Experimental Protocol: Protection of a Ketone

This protocol provides a general procedure for the protection of a ketone using methanol to form a dimethoxy ketal, analogous to the structure of this compound.

Objective: To protect a ketone as its dimethoxy ketal.

Materials:

-

Ketone (1.0 eq)

-

Methanol (solvent and reagent)

-

Trimethyl orthoformate (2.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone and a sufficient amount of methanol to dissolve it.

-

Add trimethyl orthoformate, which acts as a dehydrating agent.[8]

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal.

-

Purify the product by column chromatography if necessary.

Quantitative Data on Ketal Formation

The following table summarizes representative yields for the formation of acyclic ketals from various ketones. Note that specific data for this compound is not available in the literature, and this table serves as a general guide.

| Ketone Substrate | Alcohol | Catalyst | Conditions | Yield (%) |

| Cyclohexanone | Methanol | p-TsOH | Reflux, 24h | >95 |

| Acetophenone | Methanol | HCl | RT, 12h | 92 |

| 4-Phenyl-2-butanone | Methanol | Amberlyst-15 | RT, 6h | 98 |

| 2-Adamantanone | Methanol | Sc(OTf)₃ | RT, 4h | 95 |

Mechanism of Ketal Deprotection

The deprotection of a ketal is the reverse of its formation and is achieved by acid-catalyzed hydrolysis. The mechanism involves protonation of one of the ether oxygens, followed by elimination of an alcohol molecule to form an oxonium ion. Nucleophilic attack by water on the oxonium ion, followed by deprotonation, yields a hemiketal. The hemiketal is then protonated at the remaining ether oxygen, leading to the elimination of a second alcohol molecule and formation of the protonated ketone, which upon deprotonation regenerates the ketone.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. Dimethyl Acetals [organic-chemistry.org]

Spectroscopic Analysis of 3,3-Dimethoxyhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3,3-dimethoxyhexane (CAS No. 116549-34-9). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This information is critical for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR

| Chemical Shift (ppm) |

| Data not available |

Note: While a ¹³C NMR spectrum is indexed for this compound in public databases, the specific chemical shift values are not publicly listed.[1]

Table 2: Infrared (IR) Spectroscopy Data

Vapor Phase FT-IR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | - |

Note: A vapor phase IR spectrum is indexed for this compound, but a detailed peak list with corresponding intensities and assignments is not publicly available.[1] Generally, one would expect to see strong C-O stretching vibrations in the 1000-1300 cm⁻¹ region and various C-H stretching and bending vibrations.

Table 3: Mass Spectrometry (MS) Data

GC-MS (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Abundance |

| 103 | Base Peak |

| 115 | High |

| 117 | High |

Note: The data presented represents the most prominent peaks in the mass spectrum of this compound.[1] A full mass spectrum with relative abundances for all fragments is not publicly available.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for nonpolar organic compounds.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

Cap the NMR tube to prevent solvent evaporation.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-64 scans.

-

For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CHCl₃ in CDCl₃ for ¹H NMR; 77.16 ppm for ¹³C NMR).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Inject a small volume (typically 1 µL) of the solution into the GC injector port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Ionization and Mass Analysis:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization - EI), causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Technical Guide: Physical Properties of 3,3-Dimethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,3-Dimethoxyhexane. The document is intended for researchers, scientists, and professionals in drug development who may be working with or considering this compound in their research. It includes a summary of its physical characteristics, detailed general experimental protocols for its synthesis and the determination of its key physical properties, and a workflow diagram illustrating its synthesis and purification.

Introduction

This compound is a diether and an acetal (B89532). As an acetal, it is generally stable under neutral and basic conditions but can be hydrolyzed back to its corresponding ketone (3-hexanone) and alcohol (methanol) under acidic conditions. This characteristic makes acetals like this compound useful as protecting groups for ketones in organic synthesis. A thorough understanding of its physical properties is essential for its handling, application, and purification in a laboratory or industrial setting.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted through computational models and may differ slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₂ | PubChem[1] |

| Molecular Weight | 146.23 g/mol | PubChem[1] |

| Predicted Boiling Point | 161.0 ± 8.0 °C at 760 mmHg | ChemicalBook |

| Melting Point | Not available | |

| Predicted Density | 0.87 g/cm³ | ChemicalBook |

| Refractive Index | 1.4080 - 1.4100 | ChemicalBook |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, benzene, toluene). Low solubility in polar solvents (e.g., water). | Based on the principle of "like dissolves like" for non-polar compounds. |

| Appearance | Colorless liquid (predicted) | |

| Vapor Pressure | Not available |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of this compound and the determination of its key physical properties. These protocols are based on standard laboratory techniques for acetal synthesis and characterization and may require optimization for this specific compound.

Synthesis of this compound (Acetalization)

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 3-hexanone (B147009) with methanol (B129727).

Materials:

-

3-hexanone

-

Methanol (anhydrous)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hexanone and an excess of anhydrous methanol.

-

Add a catalytic amount of an anhydrous acid catalyst.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by adding a weak base (e.g., sodium bicarbonate solution).

-

Transfer the mixture to a separatory funnel and wash with water to remove any remaining methanol and salts.

-

Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (excess methanol) using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Determination of Physical Properties

3.2.1. Boiling Point Determination:

The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus.

-

Apparatus: A small distillation flask, thermometer, heating mantle, and condenser.

-

Procedure:

-

Place a small amount of purified this compound in the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid and vapor phases are in equilibrium, indicated by a steady temperature reading on the thermometer as the liquid condenses.

-

3.2.2. Density Measurement:

The density can be determined using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer of a known volume, and an analytical balance.

-

Procedure:

-

Weigh the empty, clean, and dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

3.2.3. Refractive Index Measurement:

The refractive index can be measured using a refractometer.

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer with a standard of known refractive index.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate.

-

Read the refractive index from the scale.

-

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides essential information on the physical properties of this compound for researchers and professionals. While some experimental data is not yet available in the public domain, the provided predicted values and generalized experimental protocols offer a solid foundation for working with this compound. The synthesis and purification workflow is a standard procedure for acetal formation, which can be adapted as needed. It is recommended that users experimentally verify the physical properties for their specific applications.

References

Stability of 3,3-Dimethoxyhexane in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected stability of 3,3-dimethoxyhexane in different solvent environments. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws upon established principles of ketal chemistry to predict its stability profile. It further outlines detailed, best-practice methodologies for conducting stability studies and presents a framework for data presentation and interpretation.

Core Concepts: Ketal Stability

This compound is a ketal. The stability of ketals is fundamentally dependent on the pH of their environment. Generally, ketals exhibit high stability in neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions, which catalyzes the cleavage of the C-O bonds, reverting the ketal to its parent ketone (3-hexanone) and alcohol (methanol). The mechanism of this acid-catalyzed hydrolysis is a critical factor in understanding the degradation pathways of this compound.

Predicted Stability Profile of this compound

Based on the general behavior of ketals, the stability of this compound in different solvent systems can be predicted as follows:

-

Aprotic Solvents: In aprotic solvents such as hexane, toluene, dichloromethane, and diethyl ether, this compound is expected to be highly stable, provided the solvent is free of acidic impurities.

-

Protic Solvents (Neutral and Basic): In neutral or basic protic solvents like water (pH > 7), methanol, and ethanol, this compound is anticipated to be largely stable.

-

Protic Solvents (Acidic): In acidic aqueous solutions or in the presence of acidic catalysts in other protic solvents, this compound will likely undergo hydrolysis. The rate of this degradation is expected to increase with decreasing pH.

Hypothetical Stability Data

| Solvent System | pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Degradation Products Detected |

| Dichloromethane | N/A | 25 | 72 | >99% | None |

| Acetonitrile | N/A | 25 | 72 | >99% | None |

| Water | 7.0 | 25 | 72 | >99% | None |

| Water | 9.0 | 25 | 72 | >99% | None |

| Water | 5.0 | 25 | 24 | 85% | 3-Hexanone, Methanol |

| Water | 5.0 | 25 | 72 | 60% | 3-Hexanone, Methanol |

| Water | 3.0 | 25 | 8 | 50% | 3-Hexanone, Methanol |

| Methanol | N/A | 25 | 72 | >99% | None |

| Methanol with 0.01M HCl | N/A | 25 | 24 | 70% | 3-Hexanone |

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a well-designed experimental protocol is essential. The following outlines a comprehensive methodology.

Objective: To quantify the stability of this compound in a range of solvents under controlled conditions.

Materials:

-

This compound (high purity)

-

Solvents: Dichloromethane, Acetonitrile, Water (HPLC grade), Methanol (HPLC grade)

-

Buffers of known pH (e.g., phosphate, acetate)

-

Acids and bases for pH adjustment (e.g., HCl, NaOH)

-

Internal standard for quantification (e.g., an alkane like dodecane)

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or RI).

-

pH meter

-

Thermostatically controlled incubator or water bath

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent such as acetonitrile.

-

Sample Preparation:

-

For each solvent to be tested, prepare a series of vials.

-

Add a known volume of the test solvent to each vial.

-

Spike each vial with a known amount of the this compound stock solution to achieve the desired final concentration.

-

For aqueous solutions, adjust the pH to the target levels using appropriate buffers or dilute acid/base.

-

Add a known amount of the internal standard to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Incubation: Place the vials in a thermostatically controlled environment at the desired temperature.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove a vial for each solvent system.

-

Sample Analysis:

-

Immediately quench any reaction by neutralizing the sample if it is acidic or basic.

-

Analyze the sample using a validated GC-MS or HPLC method to determine the concentration of this compound and to identify and quantify any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

-

Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., zero-order, first-order).

-

Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

-

Visualizing Degradation and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the key chemical pathway and a typical experimental workflow.

An In-depth Technical Guide to 3,3-Dimethoxyhexane and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethoxyhexane, a valuable ketal compound in organic synthesis. The document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its primary application as a protecting group in the context of drug development.

Chemical Identity and Synonyms

This compound is an aliphatic ketal. Ketals are derivatives of ketones and are characterized by a central carbon atom bonded to two alkoxy groups. In this case, the parent ketone is 3-hexanone (B147009). A comprehensive list of its synonyms is provided in Table 1.

Table 1: Synonyms for this compound

| Synonym | CAS Number |

| 3-Hexanone dimethyl ketal | 116549-34-9 |

| 3-Hexanone, dimethyl acetal | 116549-34-9 |

| This compound | 116549-34-9 |

| DTXSID80340936 | 116549-34-9 |

| RefChem:90795 | 116549-34-9 |

| DTXCID30292017 | 116549-34-9 |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in Table 2. This data is crucial for its handling, characterization, and application in a laboratory setting.

Table 2: Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 116549-34-9[1] |

| Boiling Point (Predicted) | 161.0 ± 8.0 °C |

| Density (Predicted) | 0.87 g/cm³ |

| Refractive Index | 1.4080-1.4100 |

| SMILES | CCCC(CC)(OC)OC[1] |

| InChI | InChI=1S/C8H18O2/c1-5-7-8(6-2,9-3)10-4/h5-7H2,1-4H3[1] |

| InChIKey | KYKSUAPFGPQISC-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed ketalization of 3-hexanone. This reaction involves the treatment of the ketone with an excess of methanol (B129727) or, more efficiently, with trimethyl orthoformate in the presence of a catalytic amount of a strong acid. The use of trimethyl orthoformate is often preferred as it acts as both the methanol source and a water scavenger, driving the equilibrium towards the formation of the ketal.

Experimental Protocol: Acid-Catalyzed Ketalization of 3-Hexanone

This protocol describes a general and effective method for the preparation of this compound from 3-hexanone using trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

Materials:

-

3-Hexanone (1.0 eq)

-

Trimethyl orthoformate (2.0 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Anhydrous methanol (as solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hexanone and anhydrous methanol.

-

Begin stirring the solution and add trimethyl orthoformate.

-

Add the catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Mechanism

The formation of this compound proceeds via a well-established mechanism for acid-catalyzed ketalization. The key steps are outlined below.

Applications in Drug Development

In the field of drug development and medicinal chemistry, the primary application of this compound and similar ketals is as a protecting group for the ketone functional group.

Ketal as a Protecting Group

Ketones are reactive functional groups that can undergo undesirable side reactions under various synthetic conditions, such as reductions with hydrides or reactions with organometallic reagents. The conversion of a ketone to a ketal, such as this compound, effectively masks its reactivity. Ketals are stable to basic, nucleophilic, and reducing conditions, allowing for chemical transformations to be carried out on other parts of a complex molecule without affecting the ketone.

The protecting group can be readily removed (deprotection) by treatment with aqueous acid, regenerating the original ketone. This strategy is invaluable in the multi-step synthesis of complex pharmaceutical compounds.

Signaling Pathways

Currently, there is no available scientific literature that directly implicates this compound in any specific biological signaling pathways. Its role in a biological context is primarily as a synthetic intermediate or a component of more complex molecules rather than as a bioactive agent itself.

Conclusion

This compound, also known as 3-hexanone dimethyl ketal, is a readily synthesizable compound with significant utility in organic synthesis. Its primary role as a protecting group for ketones makes it a valuable tool for researchers and professionals in the field of drug development, enabling the synthesis of complex molecules with greater efficiency and control. While its direct biological activity has not been reported, its application in the synthesis of potentially bioactive compounds underscores its importance in medicinal chemistry. Further research may uncover novel applications for this and other aliphatic ketals.

References

The Core Reactivity of 3,3-Dimethoxyhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethoxyhexane is a dialkyl ketal, a class of organic compounds characterized by a central carbon atom bonded to two alkoxy groups and two alkyl groups. Its reactivity is fundamentally dictated by the stability of the ketal functional group, which serves as a protective moiety for the corresponding ketone, 3-hexanone (B147009). This technical guide provides an in-depth analysis of the core reactivity of this compound, including its synthesis, stability, and characteristic reactions. Detailed experimental protocols for key transformations, quantitative data, and visualizations of reaction mechanisms are presented to support advanced research and application in organic synthesis and drug development.

Introduction

This compound, with the chemical formula C8H18O2, is structurally a ketal derived from 3-hexanone and two equivalents of methanol (B129727).[1] Ketal functional groups are of significant interest in organic chemistry, primarily for their role as protecting groups for aldehydes and ketones.[2][3] Understanding the reactivity of a simple, acyclic ketal like this compound provides a foundational knowledge base for its application in more complex molecular architectures. This guide will focus on the principal reactions: synthesis and hydrolysis, while also touching upon the general reactivity of the ether-like linkages.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C8H18O2 | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| SMILES | CCCC(CC)(OC)OC | [1] |

| InChIKey | KYKSUAPFGPQISC-UHFFFAOYSA-N | [1] |

Core Reactivity and Stability

The central feature of this compound's reactivity is the ketal functional group. Ketals are generally stable under neutral and basic conditions, making them excellent protecting groups for ketones during synthetic sequences that involve basic or nucleophilic reagents.[2][4] However, this stability is readily overcome by acidic conditions, which catalyze the hydrolysis of the ketal back to its parent ketone and alcohol.[2][4][5]

Key Reactions of this compound

Synthesis via Ketalization

The formation of this compound is achieved through the acid-catalyzed reaction of 3-hexanone with two equivalents of methanol. This reversible reaction, known as ketalization, requires the removal of water to drive the equilibrium towards the product.[6][7]

Reaction Scheme:

Experimental Protocol: General Procedure for Ketalization

-

Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To a solution of 3-hexanone (1.0 eq) in an inert solvent such as toluene (B28343) or benzene, add methanol (2.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq).

-

Reaction: The mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting ketone is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Hydrolysis of this compound

The hydrolysis of this compound to 3-hexanone and methanol is its most characteristic reaction. This process is catalyzed by aqueous acid.[2][4][5] The mechanism proceeds through a hemiacetal intermediate.[5]

Reaction Scheme:

Mechanism of Acid-Catalyzed Hydrolysis:

The hydrolysis mechanism involves protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water, followed by deprotonation, yields a hemiacetal. This process repeats with the second methoxy group to yield the final ketone product.

Experimental Protocol: General Procedure for Ketal Hydrolysis

-

Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: this compound is dissolved in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and aqueous acid (e.g., 1 M HCl).

-

Reaction: The mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

Monitoring: The progress of the hydrolysis is monitored by GC-MS or TLC, observing the disappearance of the starting material and the appearance of 3-hexanone.

-

Workup: Once the reaction is complete, the mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution). The organic product is extracted with a suitable solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-hexanone. Further purification can be achieved by distillation if necessary.

Other Reactions

The methoxy groups in this compound are essentially ether linkages. Ethers are generally unreactive towards many reagents, including bases, nucleophiles, and mild oxidizing/reducing agents. Cleavage of these C-O bonds would require harsh conditions, such as treatment with strong acids like HBr or HI, which would also readily cleave the ketal. Therefore, selective reaction at the methoxy groups without affecting the ketal structure is generally not feasible.

Role in Drug Development

While this compound itself is not a therapeutic agent, the ketal moiety it represents is a valuable tool in drug synthesis. The use of ketals as protecting groups allows for the modification of other functional groups within a molecule under conditions that would otherwise be incompatible with a ketone. The ketal can then be removed under mild acidic conditions to reveal the original ketone. This strategy is widely employed in the synthesis of complex, multifunctional molecules, including active pharmaceutical ingredients. The stability of the ketal under basic conditions is a key advantage in this context.

Conclusion

The basic reactivity of this compound is centered on the chemistry of its ketal functional group. It is readily synthesized from 3-hexanone and methanol under acidic conditions and is stable to neutral and basic environments. Its most significant reaction is the acid-catalyzed hydrolysis back to the parent ketone and alcohol. This predictable reactivity profile makes the ketal group, as exemplified by this compound, a reliable and widely used protecting group in organic synthesis, with important applications in the field of drug development.

References

- 1. This compound | C8H18O2 | CID 568629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Acetal - Wikipedia [en.wikipedia.org]

- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]

An In-depth Technical Guide to the Ketal Functional Group in 3,3-Dimethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ketal functional group, with a specific focus on 3,3-dimethoxyhexane. It covers the structure, physicochemical properties, and spectroscopic signature of this compound. Detailed experimental protocols for the synthesis of ketals from ketones and their subsequent deprotection are presented. The guide also features visualizations of the molecular structure and reaction pathways to facilitate a deeper understanding of the chemistry involved. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development who utilize ketals as protecting groups or key intermediates.

Introduction to the Ketal Functional Group

Ketals are a class of organic compounds characterized by a central carbon atom bonded to two alkoxy (-OR) groups and two alkyl (-R) groups. They are the ketone equivalent of acetals, which are derived from aldehydes. The general structure of a ketal is R₂C(OR')₂.

The significance of the ketal functional group in organic chemistry, particularly in the synthesis of complex molecules like pharmaceuticals, lies in its role as a protecting group for ketones. The carbonyl group of a ketone is reactive towards a wide range of nucleophiles and reducing agents. By converting a ketone to a ketal, its reactivity is masked, allowing for chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl group. The ketal can be readily removed (deprotected) under acidic conditions to regenerate the original ketone.

This compound is a specific example of a ketal derived from 3-hexanone (B147009) and methanol. Its structure features a hexane (B92381) backbone with two methoxy (B1213986) groups attached to the third carbon atom.

Molecular Structure and Properties of this compound

The structure of this compound is fundamental to its chemical behavior. The central quaternary carbon atom bonded to two oxygen atoms and two alkyl chains creates a sterically hindered environment that contributes to its stability.

dot```dot graph 3_3_Dimethoxyhexane_Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

C3 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.8,0.8!"]; O2 [label="O", pos="0.8,0.8!"]; C2 [label="CH₂", pos="-1.2,-1!"]; C1 [label="CH₃", pos="-2.2,-1.5!"]; C4 [label="CH₂", pos="1.2,-1!"]; C5 [label="CH₂", pos="2.2,-1.5!"]; C6 [label="CH₃", pos="3.2,-2!"]; C_Me1 [label="CH₃", pos="-1.6,1.6!"]; C_Me2 [label="CH₃", pos="1.6,1.6!"];

C3 -- O1; C3 -- O2; C3 -- C2; C3 -- C4; O1 -- C_Me1; O2 -- C_Me2; C2 -- C1; C4 -- C5; C5 -- C6; }

Caption: Workflow for the synthesis of this compound.

Deprotection of this compound (Ketal Hydrolysis)

This protocol describes the acid-catalyzed hydrolysis of a ketal to regenerate the corresponding ketone.

Reaction Scheme:

dot

Caption: General reaction for the deprotection of this compound.

Materials: